molecular formula C6H10ClN3O B1377142 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1423033-80-0

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1377142
CAS RN: 1423033-80-0
M. Wt: 175.61 g/mol
InChI Key: ZIHSYSOJEMCOEM-UHFFFAOYSA-N
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Description

The compound “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is likely to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The pyrrolidine ring, a core component of “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride”, is widely used in medicinal chemistry due to its versatility and biological activity. It’s often employed in the design of novel compounds with potential therapeutic effects. The compound’s structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules .

Biological Activity: Target Selectivity

Compounds featuring the pyrrolidine ring are known for their target selectivity, which is crucial for developing drugs with fewer side effects. The non-planarity of the ring, due to a phenomenon called “pseudorotation”, enhances this selectivity, making “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” a valuable scaffold for bioactive molecules .

Stereochemistry: Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates. This is because the spatial orientation of substituents affects the binding mode to enantioselective proteins, which is a critical factor in drug efficacy .

Anti-Fibrosis Activity

Derivatives of pyrrolidine and pyrimidine, which share structural similarities with “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride”, have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential applications in treating fibrotic diseases .

Synthetic Strategies: Ring Construction and Functionalization

The compound’s pyrrolidine ring can be synthesized from various cyclic or acyclic precursors, offering a wide range of synthetic strategies. Additionally, the functionalization of preformed pyrrolidine rings, such as proline derivatives, is a significant area of research, providing insights into the compound’s versatility in chemical synthesis .

Pharmacokinetics: ADME/Tox Profiles

Incorporating heteroatomic fragments like “3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” into drug molecules is a strategic approach to modify physicochemical parameters. This helps in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of drug candidates, which is essential for successful drug development .

properties

IUPAC Name

3-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHSYSOJEMCOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

CAS RN

1423033-80-0
Record name 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

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